2-benzoyl-5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole
Description
Properties
IUPAC Name |
phenyl-[2-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N6O/c25-18(13-4-2-1-3-5-13)23-10-14-8-22(9-15(14)11-23)17-7-6-16-20-19-12-24(16)21-17/h1-7,12,14-15H,8-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AETVIIYBKOZXOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC2CN1C3=NN4C=NN=C4C=C3)C(=O)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Rev-Erb Agonists
Research indicates that derivatives of triazolopyridazines , including the compound , act as agonists for the nuclear receptor Rev-Erb. This receptor is involved in regulating circadian rhythms and metabolic processes. Compounds that activate Rev-Erb have shown promise in treating inflammatory disorders and conditions related to circadian rhythm disruptions. The activation of Rev-Erb can lead to the suppression of specific target genes associated with these disorders, making such compounds valuable in developing new therapeutic agents .
Tyrosine Kinase Inhibition
Another significant application of triazolopyridazine derivatives is their role as inhibitors of tyrosine kinases, including c-Met. Tyrosine kinases are critical in various signaling pathways that control cell growth and differentiation. Inhibitors of these kinases are being explored for their potential to treat cancers and other proliferative diseases. The specific compound under discussion has been noted for its ability to modulate these pathways, offering avenues for further research into cancer therapeutics .
Anti-inflammatory Effects
The anti-inflammatory properties of triazolopyridazine derivatives make them candidates for treating conditions like arthritis and other inflammatory diseases. By modulating the activity of nuclear receptors such as Rev-Erb, these compounds may reduce inflammation and provide symptomatic relief in chronic inflammatory conditions .
Neuropharmacological Potential
There is emerging interest in the neuropharmacological effects of triazolopyridazines. Some studies suggest that these compounds may interact with GABA receptors, potentially leading to anxiolytic or sedative effects. This interaction could be beneficial in developing treatments for anxiety disorders and other neuropsychiatric conditions .
Several studies have investigated the pharmacological effects of triazolopyridazine derivatives:
- A study published in Journal of Medicinal Chemistry explored the synthesis and biological evaluation of various triazolopyridazine derivatives as potential anti-inflammatory agents.
- Research highlighted in Cancer Research demonstrated that specific derivatives could inhibit c-Met activity and reduce tumor growth in preclinical models.
- Investigations into the neuropharmacological effects have been documented in Neuropharmacology, suggesting potential anxiolytic properties linked to GABA receptor modulation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analog: 2-(3-Fluoro-4-Methoxybenzoyl)-5-{[1,2,4]Triazolo[4,3-b]Pyridazin-6-yl}-Octahydropyrrolo[3,4-c]Pyrrole
Key Differences :
Implications :
- The methoxy group increases solubility via hydrogen bonding but may reduce passive diffusion.
Heterocyclic Derivatives from Literature
Compound 6: 3-[5-(4-Methoxyphenyl)-3,8-Diphenylpyrrolo[1,2-c][1,3]Thiazolo[3,2-a]Pyrimidin-6-yl]-5H-[1,2,4]Triazolo[3,4-b][1,3,4]Thiadiazin-6(7H)-One
- Molecular Formula: Not explicitly stated, but includes a pyrrolo-thiazolo-pyrimidine core fused with a triazolo-thiadiazinone group .
- Key Differences: Incorporates a thiazolo ring and thiadiazinone moiety, increasing heteroatom density. The synthesis involves monochloroacetic acid and sodium acetate, suggesting electrophilic substitution or condensation pathways .
Compound 7: 2-{[5-(4-Methoxyphenyl)-3,8-Diphenylpyrrolo[1,2-c][1,3]Thiazolo[3,2-a]Pyrimidin-6-yl]Carbonyl}-N-Phenylhydrazinecarbothioamide
Comparison with Target Compound :
- The octahydropyrrolo[3,4-c]pyrrole core offers fewer steric hindrances compared to the bulkier pyrrolo-thiazolo-pyrimidine system in Compounds 6 and 5.
Q & A
Q. What are the standard synthetic routes for 2-benzoyl-5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole, and how do reaction conditions influence yield?
The compound is synthesized via multi-step heterocyclic assembly. A typical route involves:
- Step 1 : Condensation of pyrrolidine precursors with triazolo-pyridazine derivatives under inert atmosphere (argon/nitrogen) using NaH in anhydrous toluene at 80–100°C for 12–24 hours .
- Step 2 : Benzoylation via Schotten-Baumann reaction with benzoyl chloride in dichloromethane (DCM) at 0–5°C, followed by room-temperature stirring .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures. Key Parameters :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 80–100°C (Step 1) | <70°C: <20% yield |
| Solvent | Anhydrous toluene | Polar solvents reduce reactivity |
| Reaction Time | 12–24 hours (Step 1) | Shorter times lead to incomplete cyclization |
Contradictions in yield (40–70%) across studies highlight sensitivity to moisture and trace oxygen .
Q. Which spectroscopic techniques are critical for structural validation, and what spectral markers distinguish this compound?
- 1H NMR : Key signals include:
- Triazolo-pyridazine protons: δ 8.2–8.5 ppm (aromatic H).
- Octahydropyrrolo-pyrrole protons: δ 2.5–3.5 ppm (bridged N-CH2) .
- IR : Stretching vibrations at 1650–1680 cm⁻¹ (C=O benzoyl), 1550 cm⁻¹ (triazole ring) .
- HPLC-MS : Purity >95% with [M+H]+ ion matching theoretical molecular weight (e.g., m/z 409.2 for C21H21N7O) .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields in triazolo-pyridazine coupling steps?
Low yields (30–50%) often stem from competing side reactions (e.g., oxidation). Mitigation strategies:
- Catalytic Additives : Use 1–2 mol% CuI to accelerate cyclization .
- Microwave-Assisted Synthesis : Reduces reaction time from 24 hours to 2–4 hours at 120°C, improving yield by 15–20% .
- Inert Atmosphere : Rigorous argon purging reduces decomposition of intermediates .
Q. What computational methods predict the compound’s bioactivity, and how do docking studies inform target selection?
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with enzymes like 14-α-demethylase lanosterol (PDB: 3LD6).
- Key Findings : The triazolo-pyridazine moiety forms π-π stacking with Phe228, while the benzoyl group hydrogen-bonds to His374 .
Q. How do pH and temperature affect the compound’s stability in biological assays?
- Stability Profile :
| Condition | Half-Life (t₁/₂) | Degradation Products |
|---|---|---|
| pH 7.4 (37°C) | 48 hours | Hydrolyzed benzoyl derivative |
| pH 2.0 (37°C) | 12 hours | Triazolo ring cleavage |
- Mitigation : Use lyophilized storage at -20°C and buffer solutions with 0.1% BSA to prevent aggregation .
Data Contradiction Analysis
Q. Why do biological activity assays show variability in IC50 values across studies?
Discrepancies arise from:
- Assay Conditions : Serum-containing media (e.g., 10% FBS) reduce free compound concentration via protein binding .
- Cell Line Differences : CYP450 expression levels in HepG2 vs. HEK293 alter metabolic activation .
- Solution Stability : Pre-incubation at 37°C for >6 hours degrades potency by 30–40% .
Methodological Recommendations
Q. What strategies resolve spectral overlaps in 1H NMR for octahydropyrrolo-pyrrole protons?
- 2D NMR : HSQC and COSY distinguish overlapping δ 2.5–3.5 ppm signals by correlating ¹H-¹³C couplings .
- Deuterated Solvents : Use DMSO-d6 to sharpen peaks via reduced proton exchange .
Tables of Key Data
Q. Table 1: Comparative Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage | Reference |
|---|---|---|---|---|
| Conventional Thermal | 55 | 92 | Scalability | |
| Microwave-Assisted | 70 | 95 | Time efficiency | |
| Catalytic CuI | 65 | 94 | Reduced side products |
Q. Table 2: Spectral Benchmarks
| Technique | Key Signal | Structural Assignment |
|---|---|---|
| 1H NMR | δ 8.3 ppm (doublet, J=5.6 Hz) | Triazolo-pyridazine H6 |
| IR | 1675 cm⁻¹ | C=O (benzoyl) |
| HPLC-MS | tR=6.2 min, [M+H]+=409.2 | Molecular ion confirmation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
